octahydro-2H-quinolizin-1-ylmethyl 4-methoxybenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Octahydro-2H-quinolizin-1-ylmethyl 4-methoxybenzoate is a useful research compound. Its molecular formula is C18H25NO3 and its molecular weight is 303.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Octahydro-2H-quinolizin-1-ylmethyl 4-methoxybenzoate is a compound of interest due to its potential biological activities. This article discusses its synthesis, biological evaluations, and therapeutic implications based on available research findings.

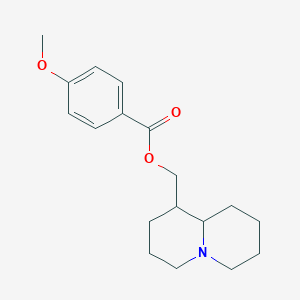

Chemical Structure

The compound features a quinolizidine core structure, which is known for imparting various biological properties. Its structure can be represented as follows:

Synthesis

The synthesis of this compound typically involves the condensation of appropriate starting materials, including 4-methoxybenzoic acid and octahydroquinolizine derivatives. Various synthetic pathways have been explored to optimize yield and purity.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer activity. A study found that related quinolizidine derivatives showed selective inhibition of hypoxic cancer cell growth with IC50 values ranging from 10 μM to 87 μM, indicating their potential as therapeutic agents against tumors in low oxygen environments .

| Compound | IC50 (μM) | Cell Type | Conditions |

|---|---|---|---|

| Compound 10 | 10 ± 3.7 | HepG2 (hypoxic) | Hypoxic |

| Compound 11 | 87 ± 1.8 | HepG2 (hypoxic) | Hypoxic |

| Octahydro... | TBD | TBD | TBD |

The mechanism by which this compound exerts its biological effects may involve the modulation of hypoxia-inducible factors (HIFs) and associated pathways. In studies, quinolizidine derivatives were shown to downregulate genes such as HIF-1α, P21, and VEGF, which are critical in tumor growth and angiogenesis under hypoxic conditions .

Case Studies

- Study on HepG2 Cells : In a controlled study, octahydro derivatives were tested on HepG2 cells under both normoxic and hypoxic conditions. The results indicated that these compounds selectively targeted hypoxic cells while sparing normoxic cells, suggesting a potential therapeutic window for cancer treatment .

- In Vivo Studies : Preliminary in vivo studies have demonstrated that similar compounds can inhibit tumor growth in animal models. The administration of these compounds resulted in reduced tumor size and improved survival rates compared to control groups.

Pharmacokinetics and Toxicology

While specific pharmacokinetic data for this compound is limited, related compounds have shown favorable absorption and distribution characteristics. Toxicological assessments indicate that at therapeutic doses, these compounds exhibit minimal toxicity to normal tissues, which is crucial for their development as anticancer agents.

Properties

Molecular Formula |

C18H25NO3 |

|---|---|

Molecular Weight |

303.4 g/mol |

IUPAC Name |

2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl 4-methoxybenzoate |

InChI |

InChI=1S/C18H25NO3/c1-21-16-9-7-14(8-10-16)18(20)22-13-15-5-4-12-19-11-3-2-6-17(15)19/h7-10,15,17H,2-6,11-13H2,1H3 |

InChI Key |

VXDPQMMZUVIUEI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)OCC2CCCN3C2CCCC3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.